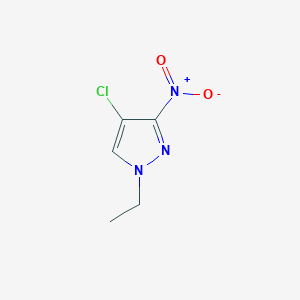![molecular formula C20H19N5O B2934429 N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide CAS No. 2380087-95-4](/img/structure/B2934429.png)
N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide, also known as AZD-9291 or osimertinib, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).
Mechanism of Action
N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide irreversibly binds to the mutant EGFR, inhibiting its autophosphorylation and downstream signaling pathways, leading to cell cycle arrest and apoptosis. It also inhibits the proliferation and migration of tumor cells and suppresses the development of drug resistance.
Biochemical and Physiological Effects:
N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life. It is metabolized by cytochrome P450 enzymes in the liver and excreted in the feces and urine. N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide has minimal off-target effects and does not affect the function of other receptor tyrosine kinases.
Advantages and Limitations for Lab Experiments
N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the mutant EGFR, ease of administration, and availability of preclinical and clinical data. However, it also has some limitations, such as the need for specialized equipment and expertise to perform the assays, the high cost of the drug, and the potential for the development of resistance.
Future Directions
There are several future directions for the development of N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide, including the identification of biomarkers to predict response and resistance, the combination with other targeted therapies or immunotherapies to enhance efficacy, and the investigation of its role in other types of cancer. Additionally, the development of new third-generation TKIs with improved selectivity and potency is ongoing.
Synthesis Methods
The synthesis of N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide involves several steps, including the reaction of 6-phenylpyridazin-3-amine with ethyl 2-chloro-4-(dimethylamino)pyridine-3-carboxylate, followed by N-methylation and azetidin-3-yl group formation. The final product is obtained after purification through column chromatography and recrystallization.
Scientific Research Applications
N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown promising results in patients with EGFR-mutant NSCLC who have developed resistance to first-generation TKIs, such as gefitinib and erlotinib, due to the T790M mutation. N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide selectively targets the mutant EGFR, sparing the wild-type receptor, and has demonstrated superior efficacy and safety compared to chemotherapy in clinical trials.
properties
IUPAC Name |
N-methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-24(20(26)16-8-5-11-21-12-16)17-13-25(14-17)19-10-9-18(22-23-19)15-6-3-2-4-7-15/h2-12,17H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAMFBABMQAZEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1, 2-h]purin-3-yl]acetate](/img/structure/B2934347.png)
![methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B2934349.png)

![1-(4-Tert-butylphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2934354.png)
![Ethyl 6-benzyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2934355.png)
![4-[(3-Amino-5-methyl-1H-pyrazol-1-YL)methyl]benzoic acid](/img/structure/B2934357.png)


![N-(1-cyanocycloheptyl)-2-{[4-(ethanesulfonyl)phenyl]amino}acetamide](/img/structure/B2934360.png)

![2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine](/img/structure/B2934364.png)

![N-(2,4-dimethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2934366.png)
![2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2934369.png)